molecular formula C25H17ClN2O4 B11696473 17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11696473
M. Wt: 444.9 g/mol
InChI Key: ORLTUQWIKCWLNO-UHFFFAOYSA-N
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Description

17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure This compound is characterized by the presence of a chloro-nitrophenyl group and a methyl group attached to a pentacyclic nonadeca-hexaene-dione framework

Preparation Methods

The synthesis of 17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps, including the formation of the pentacyclic core and the introduction of the chloro-nitrophenyl and methyl groups. The synthetic routes typically involve:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.

    Introduction of Functional Groups: The chloro-nitrophenyl and methyl groups are introduced through substitution reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of pentacyclic structures and the effects of functional groups on chemical behavior.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: While not widely used industrially, it serves as a reference compound in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of these targets, leading to changes in cellular processes. The specific molecular targets and pathways are still under investigation, but the presence of the chloro-nitrophenyl group suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar compounds to 17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other pentacyclic structures with different functional groups. Some examples are:

    2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the pentacyclic structure.

    4-Chloro-2-nitrophenol: Another related compound with a different arrangement of functional groups.

    2,6-Dichloro-4-nitrophenol: A compound with additional chlorine substituents, leading to different chemical properties.

The uniqueness of 17-(4-CHLORO-2-NITROPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its complex pentacyclic structure and the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H17ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

17-(4-chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H17ClN2O4/c1-25-16-8-4-2-6-14(16)20(15-7-3-5-9-17(15)25)21-22(25)24(30)27(23(21)29)18-11-10-13(26)12-19(18)28(31)32/h2-12,20-22H,1H3

InChI Key

ORLTUQWIKCWLNO-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)[N+](=O)[O-]

Origin of Product

United States

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